4-bromo-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide
Description
The compound 4-bromo-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide is a heterocyclic molecule featuring a benzamide core substituted with a bromine atom at the 4-position. The benzamide moiety is linked to a thiazole ring, which contains a methyl group at position 4 and a 1,2,4-oxadiazol-5-yl group at position 3. This architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions .
Properties
Molecular Formula |
C20H15BrN4O3S |
|---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
4-bromo-N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H15BrN4O3S/c1-11-16(19-23-17(25-28-19)12-5-9-15(27-2)10-6-12)29-20(22-11)24-18(26)13-3-7-14(21)8-4-13/h3-10H,1-2H3,(H,22,24,26) |
InChI Key |
SPSVTNOLNUEMIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)Br)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-bromo-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Formation of the thiazole ring: This step involves the cyclization of a thioamide with a haloketone.
Coupling reactions: The final step involves coupling the oxadiazole and thiazole intermediates with a bromobenzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-bromo-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It may have potential therapeutic applications due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole-Oxadiazole Hybrid Scaffolds
Compound 6 (N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide):
- Structure : Features a benzamide-thiadiazole-isoxazole hybrid.
- Synthesis: Prepared via refluxing enaminone derivatives with hydroxylamine hydrochloride, yielding a thiadiazole-isoxazole core .
- Bioactivity: Not explicitly reported, but analogous thiazole-oxadiazole hybrids are known for antimicrobial and anti-inflammatory properties .
Compound 4f (4-Bromo-5-(1-(2-(3-Fluorophenyl)Hydrazono)Ethyl)-2-(Methylthio)Thiazole):
- Structure : Contains a brominated thiazole with a hydrazone side chain.
- Synthesis : Derived from hydrazone formation using 3-fluorophenylhydrazine, highlighting versatility in introducing aromatic substituents .
- Key Differences : Lacks the oxadiazole ring and methoxyphenyl group, reducing polarity compared to the target compound .
Functional Group Variations and Bioactivity
N-[4-(4-Methoxyphenyl)-Thiazol-2-yl]-N1-(4,5,6,7-Tetrahydro-3H-Azepin-2-yl)-Hydrazine Hydrobromide :
- Structure : Includes a 4-methoxyphenyl-thiazole moiety linked to a tetrahydroazepine ring.
- Bioactivity : Exhibits cardioprotective effects superior to reference drugs like Levocarnitine, attributed to the methoxyphenyl group enhancing membrane permeability .
- Comparison : The target compound’s oxadiazole ring may confer additional metabolic stability compared to hydrazine-based analogues .
Compound 4i (3-(3-(4-Bromophenyl)Isoxazol-5-yl)Benzonitrile):
Data Table: Structural and Functional Comparison
*Calculated based on structural formula.
Q & A
Q. Advanced Research Focus
- Temperature Control : Maintaining 60–80°C during oxadiazole-thiazole coupling minimizes side reactions (e.g., isomerization) .
- Catalyst Selection : Using Pd(PPh₃)₄ for Suzuki-Miyaura couplings (if applicable) enhances regioselectivity .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .
Data-Driven Optimization : Monitor reaction progress via LC-MS and adjust stoichiometry based on real-time spectral data .
What analytical techniques are most effective for structural characterization?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms Z/E isomerism and substituent positions. The thiazole-ylidene proton typically appears as a singlet near δ 7.5–8.0 ppm .
- X-Ray Crystallography : Resolves intramolecular interactions (e.g., C–H⋯N hydrogen bonding) and confirms the (2Z) configuration .
- HRMS : Validates molecular weight (e.g., C₂₄H₁₈BrN₄O₃S requires m/z 545.02) and detects impurities .
How is the compound’s biological activity evaluated in preclinical studies?
Q. Advanced Research Focus
- In Vitro Assays : Screen against cancer cell lines (e.g., NCI-60 panel) to identify selectivity (e.g., melanoma, breast cancer) .
- Enzyme Inhibition : Test inhibition of bacterial Acps-PPTase or human kinases via fluorescence-based assays (IC₅₀ values) .
- Mechanistic Studies : Use Western blotting to assess downstream effects on apoptosis (e.g., caspase-3 activation) or proliferation pathways (e.g., MAPK/ERK) .
What structure-activity relationships (SAR) are observed with substituent variations?
Q. Advanced Research Focus
- 4-Methoxyphenyl Group : Enhances lipophilicity and π-π stacking with target enzymes, improving IC₅₀ by 2–3-fold compared to unsubstituted analogs .
- Bromine at Benzamide : Increases electrophilicity, enhancing DNA intercalation in cancer cells .
- Thiazole Methyl Group : Steric hindrance reduces off-target binding, confirmed by molecular docking .
How can contradictory data on biological activity across studies be resolved?
Q. Advanced Research Focus
- Assay Variability : Normalize results using internal controls (e.g., doxorubicin) and replicate under standardized conditions (e.g., 72-hour incubation) .
- Solubility Effects : Use DMSO concentrations ≤0.1% to avoid false negatives in cell viability assays .
- Metabolic Stability : Compare hepatic microsome stability (e.g., t½ in human vs. mouse) to explain species-specific discrepancies .
What computational methods predict binding modes with biological targets?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with Acps-PPTase, showing hydrogen bonds with Ser-123 and hydrophobic contacts with Leu-89 .
- MD Simulations : GROMACS simulations (50 ns) assess stability of the ligand-enzyme complex, with RMSD <2.0 Å indicating robust binding .
What are the stability and storage recommendations for this compound?
Q. Basic Research Focus
- Storage Conditions : –20°C in amber vials under argon to prevent photodegradation and oxidation .
- Solution Stability : Prepare fresh DMSO stock solutions; avoid freeze-thaw cycles (aggregation observed after 3 cycles) .
Are there alternative synthetic routes to access this scaffold?
Q. Advanced Research Focus
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2 hours for oxadiazole formation (70% yield) .
- Flow Chemistry : Continuous-flow systems improve scalability of thiazole intermediates, achieving >90% purity .
How is target selectivity validated in complex biological systems?
Q. Advanced Research Focus
- CRISPR Knockout Models : Validate Acps-PPTase dependency in bacterial proliferation using Δacps strains .
- Proteome Profiling : SILAC-based mass spectrometry identifies off-target kinase interactions (e.g., EGFR, VEGFR2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
